Cas no 81691-06-7 (3-Methylpseudouridine)

3-Methylpseudouridine structure
3-Methylpseudouridine structure
Nome do Produto:3-Methylpseudouridine
N.o CAS:81691-06-7
MF:C10H14N2O6
MW:258.227962970734
CID:723306

3-Methylpseudouridine Propriedades químicas e físicas

Nomes e Identificadores

    • 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
    • 3-Methylpseudouridine
    • NSC 363818
    • 3-Methyl-5-β-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • Inchi: 1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6-,7-,8+/m1/s1
    • Chave InChI: DXEJZRDJXRVUPN-XUTVFYLZSA-N
    • SMILES: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1C1=CNC(=O)N(C)C1=O

Propriedades Experimentais

  • Densidade: 1.576±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Dissolution (41 g/l) (25 º C),

3-Methylpseudouridine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
M211310-5mg
3-Methylpseudouridine
81691-06-7
5mg
$994.00 2023-05-18
TRC
M211310-10mg
3-Methylpseudouridine
81691-06-7
10mg
$1745.00 2023-05-18
TRC
M211310-50mg
3-Methylpseudouridine
81691-06-7
50mg
$ 9200.00 2023-09-07
A2B Chem LLC
AE01301-2mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
2mg
$286.00 2024-04-19
Chemenu
CM890529-1g
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione
81691-06-7 95%+
1g
$2428 2024-07-23
TRC
M211310-1mg
3-Methylpseudouridine
81691-06-7
1mg
$224.00 2023-05-18
A2B Chem LLC
AE01301-5mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
5mg
$521.00 2024-04-19
A2B Chem LLC
AE01301-1mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
1mg
$198.00 2024-04-19

3-Methylpseudouridine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referência
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Método de produção 2

Condições de reacção
1.1 Solvents: Benzene ;  1 h, 0 °C; overnight, rt
1.2 Solvents: Dichloromethane
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C
2.2 1 h, 0 °C; overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
5.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Triethylamine
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
7.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referência
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Método de produção 3

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Triethylamine
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referência
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C
1.2 1 h, 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
4.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Triethylamine
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
6.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referência
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
3.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
3.2 Reagents: Triethylamine
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
5.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referência
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Método de produção 6

Condições de reacção
1.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referência
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Método de produção 7

Condições de reacção
1.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
2.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
2.2 Reagents: Triethylamine
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
4.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Referência
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

3-Methylpseudouridine Raw materials

3-Methylpseudouridine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:81691-06-7)3-Methylpseudouridine
A848827
Pureza:99%
Quantidade:1g
Preço ($):1821.0